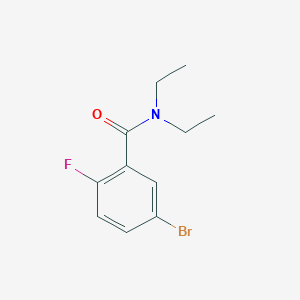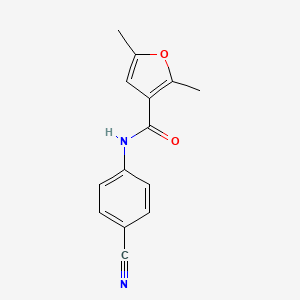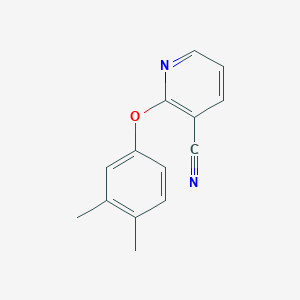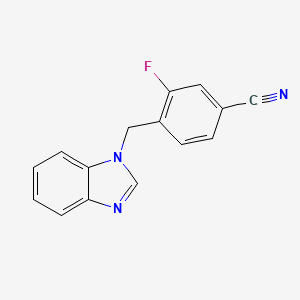![molecular formula C9H7ClN4O2 B7469256 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine, also known as CNI-PI, is a chemical compound with potential applications in scientific research. This compound is a member of the nitroimidazole family, which is well-known for its therapeutic use in treating various bacterial and parasitic infections. However, CNI-PI has recently gained attention for its potential use in scientific research due to its unique properties and mechanism of action.
作用機序
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine works by selectively binding to DNA lesions induced by ionizing radiation. This binding results in the stabilization of the DNA lesion, which prevents the repair machinery from recognizing and repairing the lesion. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to have minimal toxicity in normal cells, making it a promising candidate for use in cancer treatment. However, this compound has been shown to induce DNA damage in normal cells at high concentrations, which may limit its use in certain applications.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine in lab experiments is its selectivity for DNA lesions induced by ionizing radiation. This makes it a valuable tool for studying the cellular response to DNA damage and repair mechanisms. Additionally, 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to enhance the efficacy of radiation therapy in cancer treatment.
One of the limitations of using 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine in lab experiments is its potential to induce DNA damage in normal cells at high concentrations. This may limit its use in certain applications and requires careful consideration when designing experiments.
将来の方向性
There are several potential future directions for research involving 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine. One potential direction is to further investigate its mechanism of action and how it interacts with DNA repair machinery. Another potential direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is potential for 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine to be used as a diagnostic tool for detecting DNA damage in cancer cells.
合成法
The synthesis of 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine involves the reaction of 2-chloro-5-bromopyridine with 4-nitroimidazole in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain a high-purity product.
科学的研究の応用
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has potential applications in scientific research as a tool for studying DNA damage and repair mechanisms. This compound has been shown to selectively bind to DNA lesions induced by ionizing radiation, which makes it a valuable tool for studying the cellular response to DNA damage. Additionally, 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to enhance the efficacy of radiation therapy in cancer treatment by sensitizing cancer cells to radiation-induced DNA damage.
特性
IUPAC Name |
2-chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-8-2-1-7(3-11-8)4-13-5-9(12-6-13)14(15)16/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKRECBXQJRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=C(N=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)





![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)

![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
